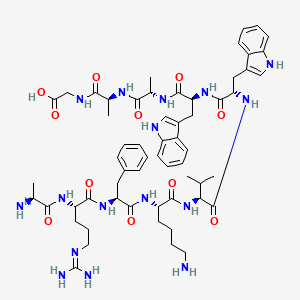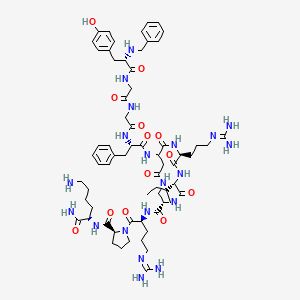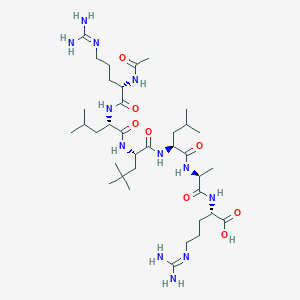![molecular formula C19H27NO B10770819 [3H]pentazocine](/img/structure/B10770819.png)
[3H]pentazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]pentazocine is a radiolabeled form of pentazocine, a synthetic opioid analgesic used to treat moderate to severe pain. Pentazocine is known for its mixed agonist-antagonist properties, acting on kappa and sigma opioid receptors while exhibiting weak antagonist action at mu opioid receptors . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems, making it valuable in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentazocine involves several key steps, including the formation of the benzomorphan core structure. One common synthetic route starts with the methylation of a precursor compound, followed by a ring-opening reaction to form the desired benzomorphan structure . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the methylation and ring-opening steps.
Industrial Production Methods
Industrial production of pentazocine involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert pentazocine to its corresponding alcohols or amines.
Substitution: Pentazocine can undergo substitution reactions, where functional groups on the benzomorphan core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pentazocine may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentazocine and its radiolabeled form, [3H]pentazocine, have several scientific research applications:
Pharmacological Studies: Used to study the binding and activity of opioid receptors in the brain and other tissues.
Drug Development: Helps in the development of new analgesics by providing insights into the structure-activity relationships of opioid compounds.
Pain Management Research: Used to investigate the mechanisms of pain relief and the development of tolerance and dependence on opioid medications.
Neuroscience: Employed in studies of neurotransmitter systems and their role in pain perception and modulation.
Mechanism of Action
Pentazocine exerts its effects primarily by binding to kappa and sigma opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain . Additionally, pentazocine has weak antagonist activity at mu opioid receptors, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong agonist activity at mu opioid receptors.
Nalorphine: An opioid antagonist with some agonist activity at kappa receptors.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to pure mu agonists like morphine . Its ability to act on multiple opioid receptors also contributes to its distinct pharmacological effects, including a ceiling effect on analgesia, which limits the potential for overdose .
Properties
Molecular Formula |
C19H27NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-3,5-ditritio-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1/i6T,12T |
InChI Key |
VOKSWYLNZZRQPF-BXKNQVALSA-N |
Isomeric SMILES |
[3H]C1=CC2=C(C(=C1O)[3H])[C@]3(CCN([C@@H](C2)[C@H]3C)CC=C(C)C)C |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)

![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)
